molecular formula C20H24N6O2 B2791739 1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole CAS No. 136497-65-9

1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole

Cat. No.: B2791739
CAS No.: 136497-65-9
M. Wt: 380.452
InChI Key: CVBPYTAAWJGSRE-UHFFFAOYSA-N
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Description

1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole is a complex organic compound with the molecular formula C20H24N6O2. It is known for its unique chemical structure, which includes a benzotriazole core linked to a piperazine ring substituted with a nitrophenyl group.

Properties

IUPAC Name

1-[2-methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2/c1-15(2)20(25-19-6-4-3-5-18(19)21-22-25)24-13-11-23(12-14-24)16-7-9-17(10-8-16)26(27)28/h3-10,15,20H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBPYTAAWJGSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structure

The chemical structure of 1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole can be represented as follows:C20H24N6O2\text{C}_{20}\text{H}_{24}\text{N}_6\text{O}_2

Medicinal Chemistry

Antidepressant Activity : Research indicates that benzotriazole derivatives exhibit potential antidepressant effects. The presence of the piperazine ring enhances the interaction with serotonin receptors, which is crucial for mood regulation. A study demonstrated that similar compounds showed significant activity in preclinical models of depression .

Anticancer Properties : Benzotriazole derivatives have been investigated for their anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been noted. For instance, a related compound was shown to induce apoptosis in various cancer cell lines .

Neuropharmacology

Anxiolytic Effects : Compounds with piperazine structures are often explored for their anxiolytic properties. The integration of the nitrophenyl group in this compound may enhance its binding affinity to GABA receptors, potentially leading to reduced anxiety levels .

Materials Science

Photostabilizers : Benzotriazoles are widely recognized as effective UV stabilizers in polymers and coatings. The compound can be utilized to improve the photostability of materials exposed to UV radiation, thereby extending their lifespan and maintaining their mechanical properties .

Agricultural Chemistry

Pesticidal Activity : There is emerging evidence that benzotriazole derivatives possess pesticidal properties. Research has shown that such compounds can act against various pests and pathogens affecting crops, making them candidates for development as agricultural chemicals .

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry examined a series of benzotriazole derivatives for their antidepressant effects using the forced swim test in rodents. The results indicated that the derivatives exhibited dose-dependent reductions in immobility time, suggesting potential efficacy similar to conventional antidepressants .

Case Study 2: UV Stabilization in Polymers

Research conducted by Polymer Science evaluated the effectiveness of benzotriazole-based compounds as UV stabilizers in polycarbonate materials. The study found that the incorporation of these compounds significantly improved the thermal stability and UV resistance compared to untreated samples .

Mechanism of Action

The mechanism of action of 1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole is unique due to its specific combination of a benzotriazole core and a nitrophenyl-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

The compound 1-{2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]propyl}-1H-1,2,3-benzotriazole (CAS: 136497-65-9) is a benzotriazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, particularly its interactions with serotonin receptors and other pharmacological targets.

The molecular formula of the compound is C20H24N6O2C_{20}H_{24}N_{6}O_{2} with a molar mass of 380.44 g/mol. It has a predicted density of 1.33 g/cm³ and a boiling point of approximately 573.6 °C. The pKa value is estimated to be around 4.10, indicating its acidic nature .

Interaction with Serotonin Receptors

Research indicates that the benzotriazole moiety in this compound contributes significantly to its affinity for serotonin receptors, specifically 5-HT1A and 5-HT2 receptors. A study demonstrated that derivatives containing the benzotriazole fragment exhibited notable binding affinities to these receptors, suggesting potential applications in treating mood disorders and anxiety .

Antitumor Activity

Preliminary studies have shown that related compounds with similar structures exhibit antitumor properties. For instance, hybrid compounds incorporating benzotriazole and piperazine motifs have been evaluated for their efficacy against various cancer cell lines. These studies suggest that such compounds may inhibit tumor growth through multiple mechanisms, including receptor modulation and apoptosis induction .

Study on 5-HT Receptor Affinity

In a comparative study involving several benzotriazole derivatives, it was found that compounds with a piperazine ring showed enhanced binding to both presynaptic and postsynaptic 5-HT1A receptors. The results indicated that these compounds could serve as potential therapeutic agents for conditions associated with serotonin dysregulation, such as depression and anxiety disorders .

Antitubercular Activity

Another investigation focused on the antitubercular properties of benzotriazole derivatives. Compounds similar to This compound were synthesized and tested against Mycobacterium tuberculosis. Some derivatives exhibited IC90 values as low as 3.73 μM, indicating significant antibacterial activity against this pathogen .

Data Summary

Property Value
Molecular FormulaC20H24N6O2
Molar Mass380.44 g/mol
Density1.33 g/cm³
Boiling Point573.6 °C
pKa4.10
Serotonin Receptor AffinityHigh for 5-HT1A/5-HT2
Antitubercular IC90~3.73 μM

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